7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the fused oxazolo-purinedione class, characterized by a bicyclic system combining oxazole and purine-dione moieties. Such derivatives are often explored for adenosine receptor modulation, anticonvulsant activity, and antimicrobial applications .
Properties
IUPAC Name |
7-[(3-ethylphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-3-10-5-4-6-11(7-10)24-9-12-8-21-13-14(18-17(21)25-12)20(2)16(23)19-15(13)22/h4-7,12H,3,8-9H2,1-2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNVIYHAHOXYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxazolo[2,3-f]purine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[2,3-f]purine ring system.
Introduction of the 3-ethylphenoxy Group: This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced using reagents like 3-ethylphenol and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolo ring, potentially opening it up or reducing double bonds within the structure.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions to introduce new functional groups.
Major Products
Oxidation: Products may include 3-ethylbenzaldehyde or 3-ethylbenzoic acid.
Reduction: Reduced forms of the oxazolo ring or fully saturated derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The oxazolo[2,3-f]purine core is known to interact with various biological targets.
Medicine
Medicinally, this compound and its derivatives could be investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities. The presence of the purine core is particularly significant as many purine derivatives are biologically active.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione would depend on its specific application. Generally, compounds with a purine core can interact with nucleic acids or proteins, affecting various biological pathways. The phenoxy group may enhance binding affinity to certain targets, while the oxazolo ring can provide additional sites for interaction.
Comparison with Similar Compounds
Oxazolo[3,2-f]purinediones
- Example: 7-Decyl-1,3-dimethyl-6,7-dihydrooxazolo[3,2-f]purine-2,4(1H,3H)-dione (Compound 105) Structural Differences: Features a decyl chain at position 7 and 1,3-dimethyl groups. Activity: High affinity for adenosine A2A receptors (90% inhibition of [³H]MSX-2b binding) but poor anticonvulsant efficacy . Key Insight: The 7-alkyl chain length significantly impacts receptor selectivity, with longer chains (e.g., decyl) favoring A2A over A1 receptors.
Thiazolo[2,3-f]purine-2,4-diones
- Example: 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione Structural Differences: Replaces the oxazole oxygen with sulfur, forming a thiazole ring. Synthesis: Cyclization of mercaptopurine derivatives using polyphosphoric acid (PPA) .
Phenoxy-Substituted Pyrimidine-diones
- Example: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Structural Differences: Pyrimidine-dione core with a piperidinyl-phenoxy substituent. Activity: Demonstrates anti-mycobacterial activity, particularly against Mycobacterium tuberculosis . Key Insight: Phenoxy groups enhance membrane permeability, but core heterocycle (purine vs. pyrimidine) dictates target specificity.
Pharmacological and Physicochemical Comparison
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Mechanistic Insights
- Receptor Binding : Compound 105’s high A2A affinity suggests that bulky 7-substituents (e.g., decyl) enhance receptor interaction, but anticonvulsant activity requires balanced lipophilicity and hydrogen-bonding capacity .
- Anti-Infective Potential: The phenoxy-piperidine group in pyrimidine-diones (e.g., ) highlights the role of aromatic ethers in targeting bacterial membranes, a feature relevant to the target compound’s 3-ethylphenoxy group.
- Synthetic Flexibility : Oxazolo-purinediones are typically synthesized via cyclization of 8-bromo precursors with epoxides or hydroxyalkyl intermediates , whereas thiazolo analogs require sulfur-containing reagents .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique oxazolo[2,3-f]purine structure combined with an ethylphenoxy group. This structural complexity is anticipated to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that compounds with purine-like structures can exhibit anticancer properties. For instance, similar derivatives have shown inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: In vitro Analysis
- In a study assessing the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 µM.
- The mechanism of action was linked to the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Some derivatives with similar frameworks have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Case Study: Antimicrobial Efficacy
- A series of tests against Staphylococcus aureus and Escherichia coli revealed that specific concentrations (25-100 µg/mL) inhibited bacterial growth effectively.
- The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antibacterial properties.
The biological activity of this compound can be attributed to several proposed mechanisms:
- Inhibition of Enzymatic Activity: The oxazolo[2,3-f]purine structure may interact with key enzymes involved in nucleotide metabolism.
- DNA Interaction: Similar compounds have shown the ability to intercalate DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interference with nucleotide synthesis enzymes |
| DNA Intercalation | Disruption of DNA replication |
| Apoptosis Induction | Activation of caspase pathways |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Ethanol or DMF (dimethylformamide) are common for refluxing heterocyclic intermediates, as seen in similar purine derivatives .
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate cyclization steps. Evidence from analogous syntheses highlights the role of triphosgene in forming oxazolo-purine scaffolds .
- Temperature control : Refluxing at 80–100°C for 3–6 hours is typical for similar reactions, with cooling to precipitate the product .
- Workup : Crystallization from aqueous DMF or ethanol improves purity, yielding >85% in optimized cases .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃), oxazolo ring protons (δ ~4.2–4.3 ppm), and aromatic substituents (δ ~6.3–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₁N₃O₄S) and fragmentation patterns .
- IR spectroscopy : Detect carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
- X-ray crystallography : Resolves stereochemistry and confirms fused oxazolo-purine geometry .
Q. What strategies ensure accurate solubility profiling for in vitro assays?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS or cell culture media to avoid false negatives in bioactivity assays .
- HPLC-UV quantification : Use reverse-phase C18 columns with acetonitrile/water gradients to assess stability and solubility limits .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to adenosine receptors (e.g., A₁/A₂A subtypes), leveraging the purine core’s similarity to endogenous ligands .
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions, guiding SAR (structure-activity relationship) studies .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and conformational changes .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .
Q. How does stereochemistry at the 6,7-dihydro position influence pharmacological properties?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their bioactivity .
- NOESY NMR : Determine spatial proximity of substituents to infer preferred conformations .
- Pharmacokinetic studies : Compare half-life and metabolic stability of enantiomers in rodent models .
Q. What synthetic routes enable late-stage functionalization of the oxazolo ring?
- Methodological Answer :
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 3-ethylphenoxy position .
- Click chemistry : Azide-alkyne cycloaddition to append biotin or fluorophores for target engagement studies .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to temporarily shield reactive hydroxyls during multi-step syntheses .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Source validation : Ensure compound purity (>95% by HPLC) and confirm identity via HRMS and elemental analysis .
- Contextual factors : Adjust for differences in assay conditions (e.g., pH, temperature, co-solvents) that alter ligand-receptor kinetics .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural analogs’ activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
